molecular formula C14H30Cl2N2 B1424791 n-Ethyl-n-(2-piperidinylmethyl)cyclohexanamine dihydrochloride CAS No. 1220021-48-6

n-Ethyl-n-(2-piperidinylmethyl)cyclohexanamine dihydrochloride

Cat. No. B1424791
M. Wt: 297.3 g/mol
InChI Key: RQTURBOCIRFPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-n-(2-piperidinylmethyl)cyclohexanamine dihydrochloride, also known as N-ethyl-2-piperidin-1-ylmethylcyclohexanamine dihydrochloride, is a cyclic amine compound with a wide range of applications in the scientific field. It is a highly versatile compound with a variety of uses, from research to laboratory experiments.

Scientific Research Applications

Analytical Profiling in Biological Matrices

G. De Paoli et al. (2013) conducted a study on arylcyclohexylamines, including n-Ethyl-n-(2-piperidinylmethyl)cyclohexanamine, characterizing them using various analytical techniques. They developed and validated a method for qualitative and quantitative analysis of these compounds in blood, urine, and vitreous humor using liquid chromatography and mass spectrometry, demonstrating the compound's significance in analytical toxicology (De Paoli et al., 2013).

Receptor Binding Studies

B. Roth et al. (2013) examined the pharmacological profiles of n-Ethyl-n-(2-piperidinylmethyl)cyclohexanamine and related compounds. They found these substances to be high-affinity ligands for the PCP-site on the glutamate NMDA receptor, highlighting the compound's relevance in neuroscience research (Roth et al., 2013).

Synthesis and Characterization for Sigma Receptor Affinity

B. de Costa et al. (1992) synthesized and tested derivatives of n-Ethyl-n-(2-piperidinylmethyl)cyclohexanamine, focusing on their affinity for sigma receptors. They discovered novel classes of sigma ligands with high efficacy and selectivity, contributing to potential therapeutic applications (de Costa et al., 1992).

properties

IUPAC Name

N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2.2ClH/c1-2-16(14-9-4-3-5-10-14)12-13-8-6-7-11-15-13;;/h13-15H,2-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTURBOCIRFPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1)C2CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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